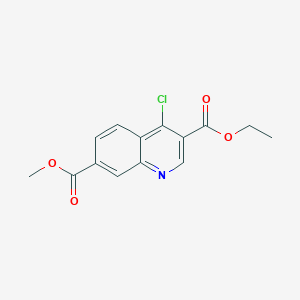![molecular formula C16H11N3O2 B11842323 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazoloquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 6-oxo-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one.
Reduction: Formation of 6-amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar pyrazole ring but differs in the fused ring system.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused with a pyrimidine ring.
Uniqueness
6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H11N3O2 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
6-hydroxy-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H11N3O2/c20-13-8-4-7-11-12-9-19(10-5-2-1-3-6-10)18-15(12)16(21)17-14(11)13/h1-9,20H,(H,17,21) |
InChI-Schlüssel |
DABYSFLEHYVSKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C3C4=C(C(=CC=C4)O)NC(=O)C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)






![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)




![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
